molecular formula C21H24N2O2 B14117034 10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one

10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one

Cat. No.: B14117034
M. Wt: 336.4 g/mol
InChI Key: CXERUMJYJHJBJZ-UHFFFAOYSA-N
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Description

10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one is a complex organic compound that belongs to the acridine family Acridines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the acridine core.

    Butyl Chain Attachment: The butyl chain is attached through alkylation reactions, often using butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the acridine core or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Biological Studies: It is used as a fluorescent probe in biological assays to study cellular processes and interactions.

    Material Science: The compound’s unique optical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Amsacrine: An acridine-based anticancer drug that also targets topoisomerases.

    Proflavine: Another acridine derivative with antibacterial properties.

Uniqueness

10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one is unique due to its specific structural features, such as the piperidine moiety and the butyl chain, which confer distinct biological and chemical properties

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

10-(4-morpholin-4-ylbutyl)acridin-9-one

InChI

InChI=1S/C21H24N2O2/c24-21-17-7-1-3-9-19(17)23(20-10-4-2-8-18(20)21)12-6-5-11-22-13-15-25-16-14-22/h1-4,7-10H,5-6,11-16H2

InChI Key

CXERUMJYJHJBJZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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